1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol
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Overview
Description
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . It is known for its broad-spectrum fungicidal properties, particularly in inhibiting the biosynthesis of ergosterol in fungi . This compound is also referred to as SSF-109 and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the reaction of 4-chlorophenylcycloheptanone with 1H-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, alkoxide, amine, solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves the inhibition of the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole-based antifungal agents .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-based antifungal agent that inhibits ergosterol biosynthesis.
Itraconazole: Similar mechanism of action, used to treat a variety of fungal infections.
Ketoconazole: Also inhibits ergosterol biosynthesis but has a broader spectrum of activity.
Uniqueness
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unique due to its specific structural features, which confer distinct antifungal properties and make it a valuable compound for research and industrial applications . Its ability to inhibit ergosterol biosynthesis with high specificity sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-12-7-5-11(6-8-12)15(20)9-3-1-2-4-13(15)14-17-10-18-19-14/h5-8,10,13,20H,1-4,9H2,(H,17,18,19) |
InChI Key |
OROFUACSTHWIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)C3=NC=NN3 |
Origin of Product |
United States |
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